3-Chloro-5-fluoro-4-formylbenzonitrile
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Overview
Description
3-Chloro-5-fluoro-4-formylbenzonitrile is an organic chemical compound with the molecular formula C8H3ClFNO and a molecular weight of 183.57 g/mol . This compound is known for its complex structure and is widely used in the fields of chemistry and biochemistry due to its potent biological properties and synthetic versatility.
Preparation Methods
The synthesis of 3-Chloro-5-fluoro-4-formylbenzonitrile typically involves the reaction of 3-bromo-5-fluorobenzonitrile with isopropylmagnesium chloride (iPrMgCl) in dry tetrahydrofuran (THF) at low temperatures. The mixture is then treated with dry dimethylformamide (DMF) and allowed to react for several hours. The resulting product is isolated and purified through a series of extractions and drying steps .
Reaction Conditions:
Starting Material: 3-bromo-5-fluorobenzonitrile
Reagent: Isopropylmagnesium chloride (iPrMgCl)
Solvent: Dry tetrahydrofuran (THF)
Temperature: 0°C initially, then ambient temperature
Additional Reagent: Dry dimethylformamide (DMF)
Purification: Extraction with ethyl ether (Et2O), washing with saturated sodium chloride (NaCl), and drying over magnesium sulfate (MgSO4) and activated carbon
Chemical Reactions Analysis
3-Chloro-5-fluoro-4-formylbenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Nucleophiles such as amines or alkoxides
Major Products:
Oxidation: 3-Chloro-5-fluoro-4-carboxybenzonitrile
Reduction: 3-Chloro-5-fluoro-4-formylbenzylamine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Chloro-5-fluoro-4-formylbenzonitrile is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biochemistry: The compound’s biological properties make it useful in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluoro-4-formylbenzonitrile involves its interaction with various molecular targets and pathways. The compound’s formyl and nitrile groups can participate in covalent bonding with nucleophilic sites on enzymes and proteins, potentially inhibiting their activity. Additionally, the electron-withdrawing effects of the chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets .
Comparison with Similar Compounds
3-Chloro-5-fluoro-4-formylbenzonitrile can be compared with other similar compounds, such as:
3-Fluoro-5-formylbenzonitrile: Similar structure but lacks the chlorine atom, which may result in different reactivity and biological properties.
4-Formylbenzonitrile: Lacks both chlorine and fluorine atoms, leading to significantly different chemical behavior and applications.
3-Chloro-4-fluoro-5-formylbenzonitrile: A positional isomer with different substitution patterns on the aromatic ring, affecting its chemical and biological properties.
Uniqueness: The presence of both chlorine and fluorine atoms in this compound imparts unique electronic and steric effects, making it a valuable compound for specific synthetic and research applications.
Properties
Molecular Formula |
C8H3ClFNO |
---|---|
Molecular Weight |
183.56 g/mol |
IUPAC Name |
3-chloro-5-fluoro-4-formylbenzonitrile |
InChI |
InChI=1S/C8H3ClFNO/c9-7-1-5(3-11)2-8(10)6(7)4-12/h1-2,4H |
InChI Key |
QMDMPBZTZRMISO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C=O)Cl)C#N |
Origin of Product |
United States |
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